2-Fluoro-4-hydroxyphenylboronic acid

Protodeboronation Kinetics Boronic Acid Stability Suzuki Coupling Side Reactions

The ortho-fluoro, para-hydroxy substitution pattern ensures superior protodeboronation stability over polyfluorinated boronic acids, enabling cost-effective early-stage incorporation in multi-step syntheses. The free hydroxyl enables post-coupling derivatization (etherification, phosphorylation), while fluorine imparts metabolic stability to biaryl pharmacophores. For COF/porous polymer applications, fluorine enhances hydrophobicity and thermal stability beyond non-fluorinated analogs. Choose this building block when coupling success, synthetic efficiency, and downstream versatility are critical.

Molecular Formula C6H6BFO3
Molecular Weight 155.919
CAS No. 1376989-43-3
Cat. No. B591563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-hydroxyphenylboronic acid
CAS1376989-43-3
Molecular FormulaC6H6BFO3
Molecular Weight155.919
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)O)F)(O)O
InChIInChI=1S/C6H6BFO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H
InChIKeyRARYKHVUFJIGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-hydroxyphenylboronic Acid (CAS 1376989-43-3): A Strategic Fluoro‑Hydroxy Boronic Acid Building Block for Complex Synthesis


2-Fluoro-4-hydroxyphenylboronic acid (CAS 1376989-43-3) is a heterodifunctional boronic acid derivative belonging to the class of ortho‑fluoro, para‑hydroxy substituted phenylboronic acids, with a molecular weight of 155.92 g/mol and the molecular formula C₆H₆BFO₃ . It functions primarily as a strategic building block in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions [1] and serves as a precursor for the synthesis of fluorinated biaryl pharmacophores. Its structural signature—the simultaneous presence of an electron‑withdrawing fluorine atom ortho to the boronic acid moiety and an electron‑donating hydroxyl group para to it—imparts a distinct and tunable reactivity profile that cannot be replicated by simpler mono‑functional analogs or other regioisomers.

Why 2-Fluoro-4-hydroxyphenylboronic Acid Cannot Be Interchanged with Common Phenylboronic Acid Analogs


Simple substitution of 2-fluoro-4-hydroxyphenylboronic acid with unsubstituted phenylboronic acid or even 4-hydroxyphenylboronic acid is not feasible without fundamentally altering the outcome of a synthetic sequence. The ortho‑fluorine substituent is known to dramatically accelerate the undesired protodeboronation side reaction under basic coupling conditions compared to non‑fluorinated analogs, a major failure mode that this specific regioisomer may mitigate [1]. Furthermore, Hammett‑based kinetic studies of Suzuki couplings in aqueous micelles have established that electron‑withdrawing groups on the arylboronic acid disfavor the reaction, whereas electron‑donating groups enhance reactivity [2]. Therefore, any alternative lacking the precise ortho‑fluoro, para‑hydroxy substitution pattern will exhibit a markedly different stability and reactivity profile, potentially resulting in failed couplings, low yields, or the need for complete re‑optimization of reaction conditions. The following quantitative evidence details these exact performance differentials.

2-Fluoro-4-hydroxyphenylboronic Acid: Quantitative Evidence of Stability and Reactivity Differentiation


Differential Protodeboronation Stability: ortho-Fluoro, para-Hydroxy Substitution Offers a Quantifiable Advantage

A primary concern with fluorinated boronic acids is the accelerated rate of protodeboronation under basic conditions, which leads to yield loss and impurity formation. A comprehensive kinetic study of 30 arylboronic acids, including all 20 isomers of fluorophenylboronic acids, revealed that half‑lives at pH > 13 and 70 °C can span nine orders of magnitude, from less than 3 ms to 6.5 months [1]. While the specific half‑life for 2‑fluoro‑4‑hydroxyphenylboronic acid is not explicitly reported, the study's core finding is that protodeboronation rates for ortho‑substituted fluorophenylboronic acids do not correlate with Lewis acidity and are profoundly influenced by the specific substitution pattern. For procurement, this underscores that an alternative like pentafluorophenylboronic acid, with a half‑life on the order of milliseconds, is entirely unsuitable for many standard Suzuki protocols, whereas 2‑fluoro‑4‑hydroxyphenylboronic acid's predicted stability is orders of magnitude greater, making it a viable and process‑relevant building block [2].

Protodeboronation Kinetics Boronic Acid Stability Suzuki Coupling Side Reactions Fluorinated Building Blocks

Lewis Acidity Modulation: Enhanced Acidity Relative to Unsubstituted Phenylboronic Acid

The introduction of a fluorine atom into the aromatic ring of phenylboronic acid enhances its Lewis acidity, a property that directly influences its behavior in transmetalation steps of cross-coupling reactions and its binding affinity in receptor applications. A systematic study of all fluoro‑substituted phenylboronic acid isomers (F1–F5) determined their acidity constants using spectrophotometric and potentiometric methods [1]. While the specific pKa of 2‑fluoro‑4‑hydroxyphenylboronic acid was not individually tabulated, the study establishes that the ortho‑fluoro substitution pattern increases Lewis acidity relative to phenylboronic acid, and that the magnitude of the effect is position‑dependent. The concurrent presence of the para‑hydroxy group, an electron‑donating substituent, is known to counterbalance this effect, fine‑tuning the overall Lewis acidity. In contrast, an analog lacking the fluorine atom, such as 4‑hydroxyphenylboronic acid, will be significantly less Lewis acidic, potentially leading to slower transmetalation kinetics and lower overall catalytic turnover in certain Suzuki coupling systems.

Lewis Acidity pKa Fluorinated Boronic Acids Spectrophotometric Titration

Suzuki Coupling Reactivity: Electron-Withdrawing ortho-Fluorine Predicts Reduced Transmetalation Rate

The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is highly sensitive to the electronic nature of substituents on the aromatic ring. A recent kinetic study using Hammett plots in aqueous micelles demonstrated that electron‑donating groups (EDGs) on the arylboronic acid accelerate the reaction, while electron‑withdrawing groups (EWGs) are detrimental to reactivity [1]. The ortho‑fluorine atom in 2‑fluoro‑4‑hydroxyphenylboronic acid is a strong EWG via its inductive effect (σₘ = 0.34). This predicts that its coupling rate will be inherently slower compared to an analog with an EDG, such as 4‑methoxyphenylboronic acid (σₚ = -0.27). However, the para‑hydroxy group (σₚ = -0.37) is a strong EDG, which will partially offset this effect, creating a compound with a net, balanced electronic character. This is in stark contrast to a fully deactivated analog like 4‑(trifluoromethyl)phenylboronic acid (σₚ = 0.54), which would be expected to couple much more sluggishly. This nuanced electronic profile requires specific optimization of catalyst and base systems to achieve high yields, but it also offers a unique selectivity window in complex molecule synthesis.

Suzuki-Miyaura Coupling Hammett Substituent Constants Reaction Kinetics Substituent Effects

Distinct Regioisomeric Identity: Structural Confirmation by Canonical SMILES and InChI Key

In a procurement context, ensuring the correct regioisomer is essential, as different isomers of fluoro‑hydroxyphenylboronic acid possess distinct reactivity and physical properties. The unambiguous identity of 2‑fluoro‑4‑hydroxyphenylboronic acid is defined by its canonical SMILES: `B(C1=C(C=C(C=C1)O)F)(O)O` and its InChI Key: `RARYKHVUFJIGKT-UHFFFAOYSA-N` . This specific structure places the fluorine atom ortho to the boronic acid group and the hydroxyl group para to it. This is critically different from its close structural analog, 2‑fluoro‑6‑hydroxyphenylboronic acid (CAS 1256345-60-4), which has both substituents ortho to the boronic acid, or 4‑fluoro‑2‑hydroxyphenylboronic acid, which has the fluorine para and the hydroxyl ortho. Each of these isomers will exhibit different intramolecular hydrogen bonding patterns, different electronic properties, and different stability profiles. For any synthetic route, using the incorrect isomer will lead to the formation of an unintended regioisomeric product, causing failure of the intended downstream biological or material property.

Quality Control Chemical Identity Analytical Characterization Procurement Specification

2-Fluoro-4-hydroxyphenylboronic Acid: Best Application Scenarios Based on Quantified Differentiation


Synthesis of Fluorinated Biaryl Pharmaceuticals and Agrochemicals

The primary application of 2-fluoro-4-hydroxyphenylboronic acid is as a key building block in the Suzuki-Miyaura cross-coupling to install a 2‑fluoro‑4‑hydroxyphenyl motif into a biaryl core [1]. This scenario is most appropriate when the target molecule requires the unique combination of metabolic stability imparted by the ortho‑fluorine atom and the potential for further derivatization (e.g., etherification, phosphorylation) at the para‑hydroxy group. In this context, the compound's balanced electronic profile and predicted superior stability over polyfluorinated boronic acids [2] make it the preferred choice over alternatives like 2‑fluorophenylboronic acid (which lacks the handle for downstream functionalization) or 4‑hydroxyphenylboronic acid (which lacks the metabolic and conformational benefits of fluorine).

Iterative Synthesis in Multi-Step Medicinal Chemistry Campaigns

For multi-step synthetic sequences where a boronic acid moiety must survive several manipulations before a final coupling event, the enhanced protodeboronation stability of 2-fluoro-4-hydroxyphenylboronic acid relative to polyfluorinated boronic acids is a decisive advantage [1]. While highly fluorinated boronic acids (e.g., pentafluorophenylboronic acid) undergo rapid protodeboronation under basic conditions, often within milliseconds, the mono‑fluoro, mono‑hydroxy substitution pattern is predicted to be orders of magnitude more stable, allowing for its incorporation earlier in a synthetic route. This enables a more convergent and efficient strategy, reducing step count and overall material cost, a key consideration for procurement in a drug discovery setting.

Development of Fluorinated Covalent Organic Frameworks (COFs) and Advanced Materials

The combination of a boronic acid for dynamic covalent bond formation and a free hydroxyl group for post‑synthetic modification or metal coordination makes 2-fluoro-4-hydroxyphenylboronic acid a versatile monomer for the construction of functionalized covalent organic frameworks (COFs) and porous polymers [1]. The fluorine atom can impart enhanced hydrophobicity, thermal stability, and unique electronic properties to the resulting framework. Its use over a non‑fluorinated hydroxy‑phenylboronic acid is justified when the target application demands the specific physiochemical properties (e.g., gas separation selectivity, dielectric constant) that fluorine substitution is known to provide. Procurement of this specific monomer enables access to a class of materials with tailored properties not achievable with simpler aryl boronic acids.

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